molecular formula C23H23N3O5S B3544741 2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B3544741
M. Wt: 453.5 g/mol
InChI Key: GKFRMSXEXSPFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as EPG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research areas. EPG is a synthetic compound that was first synthesized in 2005 by a group of researchers at the University of California, San Diego. Since then, EPG has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide works by binding to a specific site on the Hsp90 protein, which is involved in the folding and stabilization of other proteins in the cell. By blocking the activity of Hsp90, this compound disrupts the function of other proteins that are essential for cancer cell growth, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of Hsp90, leading to the degradation of other proteins that are essential for cancer cell growth. In neurodegenerative diseases, this compound has been studied for its potential to protect neurons from damage and improve cognitive function. In pharmacology, this compound has been studied for its potential to act as a drug target for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity for the Hsp90 protein, which makes it a useful tool for studying the function of this protein in various biological processes. However, this compound is a synthetic compound that may not accurately reflect the function of natural compounds in the body. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of this compound's mechanism of action and its effects on other proteins in the cell. Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

2-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied for its potential applications in various research areas, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by blocking the activity of a protein called Hsp90. In neurobiology, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's disease. In pharmacology, this compound has been studied for its potential as a drug target for the treatment of various diseases.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-2-31-18-14-12-17(13-15-18)26(32(29,30)19-8-4-3-5-9-19)16-22(27)25-21-11-7-6-10-20(21)23(24)28/h3-15H,2,16H2,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFRMSXEXSPFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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